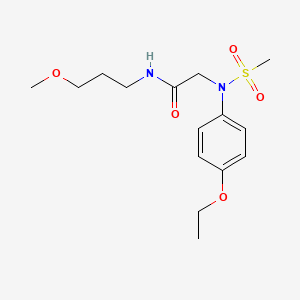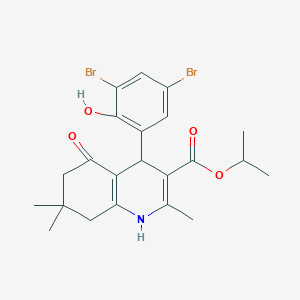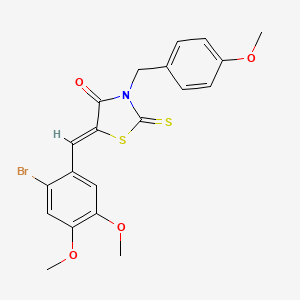
N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide, also known as EMG-1, is a chemical compound that has been extensively studied for its potential use in scientific research. EMG-1 is a glycine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications. In
Mechanism of Action
The exact mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to involve modulation of the N-methyl-D-aspartate (NMDA) receptor. N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been shown to bind to the glycine site of the NMDA receptor, which can enhance the receptor's activity. This may contribute to N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide's neuroprotective effects, as NMDA receptor activation is involved in neuronal damage caused by various insults.
Biochemical and Physiological Effects:
N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines. N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have antioxidant effects, as it can scavenge reactive oxygen species.
Advantages and Limitations for Lab Experiments
N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for use in research. N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have low toxicity, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation of N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide is that its mechanism of action is not fully understood, which may limit its usefulness in certain research applications.
Future Directions
There are several future directions for research on N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide for this application. Another area of interest is the development of N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide derivatives that may have improved efficacy or reduced toxicity. Finally, more research is needed to fully understand the mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide, which may lead to the development of new therapies for a range of neurological disorders.
Synthesis Methods
N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-ethoxyaniline with 3-methoxypropylamine to form N~1~-(3-methoxypropyl)-4-ethoxyaniline. This intermediate is then reacted with chloromethyl methyl sulfone to form N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-4-ethoxyaniline. Finally, this compound is reacted with glycine to form N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide.
Scientific Research Applications
N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a neuroprotective agent. Studies have shown that N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide can protect against neuronal damage caused by oxygen and glucose deprivation, as well as by excitotoxicity. N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce amyloid-beta-induced toxicity in neuronal cells.
properties
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-4-22-14-8-6-13(7-9-14)17(23(3,19)20)12-15(18)16-10-5-11-21-2/h6-9H,4-5,10-12H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONKNPUMYYKEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCCCOC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethoxyphenyl)-N-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5117777.png)

![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine](/img/structure/B5117788.png)

![5-(4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117797.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5117812.png)
![3-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5117819.png)
![4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117826.png)
![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)
![N-(5-{[(2-chlorobenzyl)amino]sulfonyl}-4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5117846.png)
